molecular formula C7H16N2O2S B13629708 N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide

Cat. No.: B13629708
M. Wt: 192.28 g/mol
InChI Key: VNQDFTCQTSKISJ-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is known for its stability and reactivity, making it an indispensable tool in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide typically involves the reaction of cyclopropylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is widely used in scientific research due to its unique structure and reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in enzyme modification and protein labeling studies.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(aminomethyl)cycloheptyl]propane-1-sulfonamide
  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide

Uniqueness

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide is unique due to its cyclopropyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide

InChI

InChI=1S/C7H16N2O2S/c1-2-5-12(10,11)9-7(6-8)3-4-7/h9H,2-6,8H2,1H3

InChI Key

VNQDFTCQTSKISJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1(CC1)CN

Origin of Product

United States

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